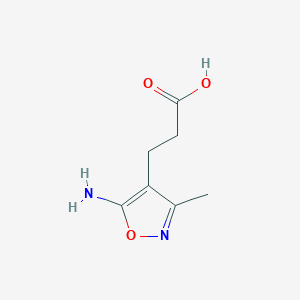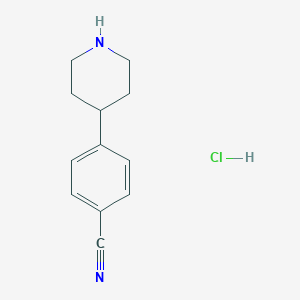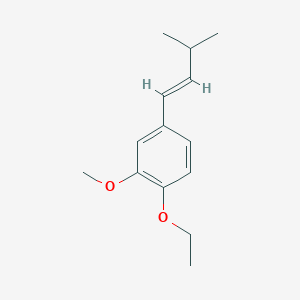
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that belongs to the family of aromatic hydrocarbons. It is commonly known as estragole and is widely used in the food and fragrance industry. This compound is also found in many essential oils, such as basil, tarragon, and fennel. Despite its widespread use, there is ongoing research investigating the potential health effects of this compound.
Wirkmechanismus
The mechanism of action of benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have antimicrobial properties, which may make it useful in the treatment of certain infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it can be difficult to work with due to its volatile nature.
Zukünftige Richtungen
There are several future directions for research on benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI). One area of interest is its potential as an anticancer agent. Further research is needed to determine its efficacy and safety in this regard. Another area of interest is its potential as a natural preservative in the food industry. Research is needed to determine its effectiveness in this application and its impact on food quality and safety.
Conclusion:
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that has been widely studied for its potential health effects. While it has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, further research is needed to fully understand its mechanism of action and potential applications. Despite its potential benefits, caution should be exercised when working with this compound due to its volatile nature.
Synthesemethoden
The synthesis of benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) can be achieved through the reaction of anethole with ethyl alcohol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified through fractional distillation.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) has been widely studied for its potential health effects. Research has shown that this compound has antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
195192-82-6 |
|---|---|
Produktname |
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) |
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-ethoxy-2-methoxy-4-[(E)-3-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-5-16-13-9-8-12(7-6-11(2)3)10-14(13)15-4/h6-11H,5H2,1-4H3/b7-6+ |
InChI-Schlüssel |
PLLCMGMJSGQVFS-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(C)C)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=CC(C)C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=CC(C)C)OC |
Synonyme |
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



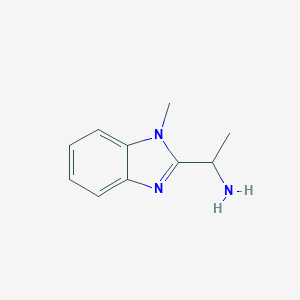
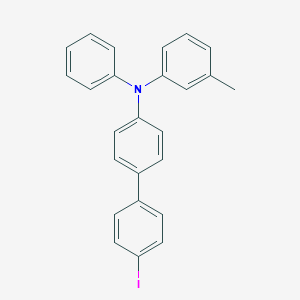
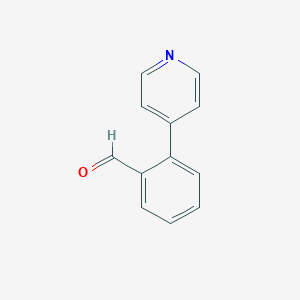
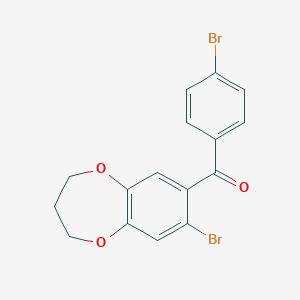
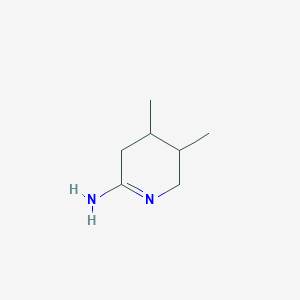
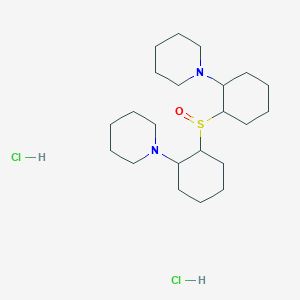
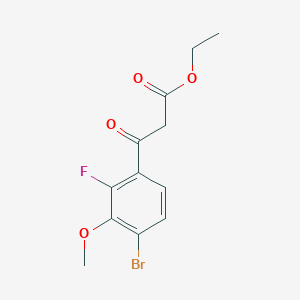
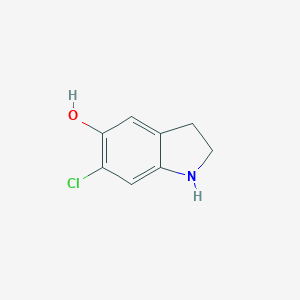

![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)

